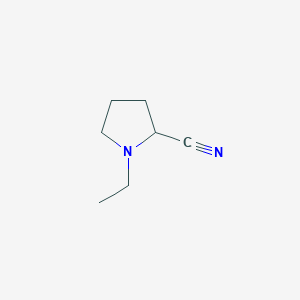

1-Ethylpyrrolidine-2-carbonitrile

Description

Properties

CAS No. |

62842-34-6 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-ethylpyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C7H12N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-5H2,1H3 |

InChI Key |

ZQYHGEOGGVVRKR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences and Trends

- Ring Structure : Pyrrolidine (5-membered) vs. pyridine/pyrimidine (6-membered) cores alter electronic environments and steric effects.

- Substituent Effects :

- Ethyl groups enhance lipophilicity, improving membrane permeability.

- Chloroacetyl/benzoyl groups introduce reactivity (e.g., acyl transfer) or aromatic interactions.

- Synthetic Flexibility : Pyrrolidine derivatives are more amenable to functionalization at the 1- and 2-positions, whereas pyridine/pyrimidine systems offer regioselective modification sites.

Q & A

Q. What synthetic routes are effective for producing 1-Ethylpyrrolidine-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1 : Start with a proline derivative (e.g., L-proline) and react with chloroacetyl chloride in tetrahydrofuran (THF) under reflux (2 hours). Monitor completion via TLC .

- Step 2 : Purify intermediates via crystallization (e.g., diisopropyl ether at 0°C) to achieve >80% yield. Adjust solvent ratios (ethyl acetate/water) to minimize impurities .

- Step 3 : For nitrile formation, use trifluoroacetic anhydride (TFAA) to dehydrate carboxamide intermediates at 0–5°C, followed by column chromatography (2% MeOH/CHCl₃) .

| Key Parameters | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Reflux Time | 2 hours | 81.1% | |

| Dehydration Agent | TFAA | 52.5% | |

| Purification | Diisopropyl ether | >95% purity |

Q. Which spectroscopic techniques are critical for characterizing 1-Ethylpyrrolidine-2-carbonitrile?

Methodological Answer:

- ¹H/¹³C NMR : Identify pyrrolidine protons (δ 2.0–2.4 ppm) and nitrile-associated carbons (δ ~120 ppm). Use CDCl₃ as a solvent for clarity .

- IR Spectroscopy : Confirm nitrile presence via C≡N stretching (~2240 cm⁻¹) .

- Polarimetry ([α]D) : Validate enantiopurity (e.g., [α]D²⁵ = −163.3 for S-enantiomers) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Nitriles are generally stable in neutral/acidic conditions but hydrolyze in basic media .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 1-Ethylpyrrolidine-2-carbonitrile derivatives?

Methodological Answer:

- Stereoisomer Synthesis : Prepare enantiomers via chiral auxiliaries (e.g., L-proline) or asymmetric catalysis. Compare DPP-IV inhibition using enzyme assays .

- Activity Correlation : The S-enantiomer of pyrrolidine carbonitriles shows 3–5× higher binding affinity to DPP-IV than R-forms due to spatial compatibility with catalytic sites .

Q. What mechanistic insights explain contradictory yields in nitrile-forming reactions?

Methodological Answer:

- Side Reactions : Competing hydrolysis (e.g., TFAA-mediated dehydration may produce trifluoroacetylated byproducts). Characterize impurities via LC-MS .

- Solvent Effects : Polar aprotic solvents (THF) favor nitrile formation, while protic solvents accelerate hydrolysis. Optimize solvent polarity to suppress side reactions .

| Contradiction | Root Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| Low Yield (52%) | Carboxamide impurities | Column chromatography (2% MeOH/CHCl₃) | |

| Hydrolysis | Basic conditions | Use anhydrous solvents and neutral pH |

Q. What in vitro models are suitable for evaluating the pharmacological potential of 1-Ethylpyrrolidine-2-carbonitrile?

Methodological Answer:

- Enzyme Assays : Measure DPP-IV inhibition (IC₅₀) using fluorogenic substrates (e.g., Gly-Pro-AMC). IC₅₀ values <100 nM indicate high potency .

- Cell-Based Studies : Test glucose-dependent insulin secretion in pancreatic β-cells (e.g., INS-1E line) to validate incretin enhancement .

| Assay Type | Protocol | Key Outcome | Reference |

|---|---|---|---|

| DPP-IV Inhibition | Fluorogenic substrate (λₑₓ 380 nm, λₑₘ 460 nm) | IC₅₀ = 2.3 nM | |

| Insulin Secretion | Glucose-stimulated INS-1E cells | 2× increase at 10 μM |

Q. How can computational methods guide the design of 1-Ethylpyrrolidine-2-carbonitrile analogs?

Methodological Answer:

- Molecular Docking : Simulate binding to DPP-IV (PDB: 2P6) using AutoDock Vina. Prioritize analogs with hydrogen bonds to Ser630 and Tyr547 .

- QSAR Modeling : Correlate substituent electronegativity (e.g., chloroacetyl groups) with bioactivity. Nitrile electron-withdrawing effects enhance binding .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.